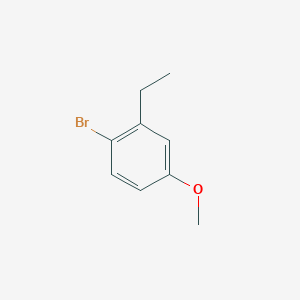

1-Bromo-2-ethyl-4-methoxybenzene

描述

Significance of Aryl Halides in Organic Synthesis

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org This class of compounds is of fundamental importance in organic synthesis, serving as versatile building blocks for creating more complex molecular architectures. fiveable.me Their significance stems from the reactivity of the carbon-halogen bond, which can be activated to form new carbon-carbon and carbon-heteroatom bonds.

Historically, aryl halides were considered relatively inert to nucleophilic substitution reactions compared to their aliphatic counterparts. libretexts.orgucalgary.ca However, the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized their use. fiveable.me These reactions allow for the precise and efficient formation of bonds between the aryl halide's aromatic carbon and a wide array of other organic fragments. For instance, palladium catalysts are frequently used to facilitate these transformations. fiveable.me

Aryl halides are crucial intermediates in the production of numerous commercial products, including:

Pharmaceuticals: Many drugs, such as the antibiotic chloramphenicol (B1208) and the anti-inflammatory drug ibuprofen, are synthesized using aryl halides as starting materials or key intermediates. iitk.ac.in

Agrochemicals: They are used in the synthesis of pesticides and herbicides. libretexts.orgiitk.ac.in

Polymers and Dyes: Aryl halides are precursors for various plastics, like polystyrene, and for a wide range of dyes. iitk.ac.in

The nature of the halogen atom (F, Cl, Br, I) influences the reactivity of the aryl halide, with iodides being the most reactive and chlorides often requiring more forceful conditions for reaction. fiveable.me Aryl bromides, such as 1-Bromo-2-ethyl-4-methoxybenzene, offer a good balance of reactivity and stability, making them highly valuable in synthetic chemistry.

Role of Substituted Anisoles in Chemical Development

Substituted anisoles are a class of aromatic ethers characterized by a methoxy (B1213986) group (-OCH₃) attached to a substituted benzene (B151609) ring. Anisole (B1667542) itself is recognized as a sustainable solvent and is used as a precursor for perfumes and pharmaceuticals. rsc.orgyoutube.com The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily directing incoming substituents to the ortho and para positions. This electronic influence is a key feature in the synthetic utility of anisole derivatives.

In the context of chemical development, substituted anisoles serve as important intermediates for several reasons:

Directing Group: The methoxy group's directing effect can be strategically used to control the regioselectivity of further substitutions on the aromatic ring.

Protecting Group: The methyl ether of a phenol (B47542) is stable under many reaction conditions, effectively protecting the hydroxyl group. The ether can later be cleaved to reveal the phenol if needed.

Pharmacophores: The substituted anisole motif is present in numerous biologically active molecules and natural products. For example, the core structure is found in compounds used in the development of pharmaceuticals and agrochemicals. numberanalytics.com

Research has shown that the thermal chemistry of substituted anisoles is complex and can lead to a variety of products, which is an important consideration in industrial processes. acs.org Furthermore, the synthesis of specifically substituted anisoles, such as 3-substituted anisoles, can be achieved through methods like nucleophilic aromatic substitution on corresponding nitrobenzenes, yielding products with high purity. acs.org The presence of other substituents, like the ethyl group and bromine in this compound, further modifies the reactivity and potential applications of the anisole core.

Historical Context of Brominated Aromatic Ether Synthesis

The synthesis of brominated aromatic ethers combines two key transformations in organic chemistry: the formation of an ether linkage to an aromatic ring and the bromination of an aromatic system. The historical development of these methods has been crucial for the advancement of synthetic chemistry. numberanalytics.com

One of the earliest and most fundamental methods for forming aromatic ethers is the Williamson ether synthesis , first reported in 1850. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion (the conjugate base of a phenol). rsc.org To prepare a brominated aromatic ether via this route, one could react a bromophenoxide with an alkyl halide. However, the Williamson synthesis has limitations; for example, it is not suitable for using aryl halides as the substrate for nucleophilic attack due to their low reactivity under these conditions. rsc.org

Another classical method is the Ullmann condensation (or Ullmann ether synthesis), which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. numberanalytics.com This method is particularly useful for synthesizing diaryl ethers but can also be applied to alkyl aryl ethers.

Direct bromination of an existing aromatic ether is also a common and historically significant method. Aromatic ethers like anisole are activated towards electrophilic aromatic substitution, making their bromination relatively straightforward. Reagents such as elemental bromine in a solvent like acetic acid or, for more deactivated systems, N-bromosuccinimide (NBS) in sulfuric acid, can be used to introduce bromine atoms onto the aromatic ring. acs.org The synthesis of 1-Bromo-4-methoxybenzene, for instance, is typically achieved by the bromination of anisole.

Over the years, these methods have been refined, and new catalytic systems, such as those based on palladium and copper, have been developed to improve efficiency, selectivity, and substrate scope. numberanalytics.com

Current Research Landscape for this compound Analogues

While direct research on this compound is sparse, the current research landscape can be understood by examining its analogues. These analogues are structurally similar compounds that are being actively synthesized and utilized in various research fields.

Table 2: Examples of this compound Analogues in Research

| Analogue | Context of Research | Reference |

|---|---|---|

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Used as an intermediate in the synthesis of dapagliflozin, a medication for diabetes. | google.com |

| Thiazole-Based Stilbene Analogues | Synthesized from brominated thiazole (B1198619) intermediates for evaluation as potential DNA topoisomerase IB inhibitors in cancer therapy. | nih.gov |

| 4-Bromo-2-chloro-1-methoxybenzene | Used as a starting material for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs) for toxicological studies. | researchgate.net |

| Brominated Anisole Derivatives | Employed in cascade reactions for the synthesis of complex alkaloids like the madangamines. | mdpi.com |

| Substituted Styrenes | β-Ethyl- and β-bromostyrenes are used in fluoro- and hydro-heteroalkylation reactions to create complex substituted products. | acs.org |

The research on these analogues highlights the synthetic utility of the brominated aromatic ether scaffold. The bromine atom is frequently used for subsequent cross-coupling or substitution reactions to build molecular complexity. For instance, the synthesis of monomers for conducting polymers and intermediates for potent pharmaceuticals often involves brominated aromatic precursors. google.comresearchgate.net

Furthermore, various synthetic methods are being developed and optimized for the preparation of such substituted aromatic compounds. These include one-pot procedures for bromination and functionalization, and the use of phase-transfer catalysts to improve reaction yields and conditions. acs.orgacs.org The study of analogues like 1-bromo-2-fluoro-4-methoxybenzene and 2-bromo-4-chloro-1-methoxybenzene, often synthesized via bromodecarboxylation of the corresponding benzoic acids, provides insight into the synthesis and properties of polysubstituted anisoles. rsc.org This body of research indicates that this compound would be a valuable intermediate, poised for use in fields ranging from materials science to medicinal chemistry, should a specific synthetic need for its unique substitution pattern arise.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-ethyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXNQVFIXZTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34881-44-2 | |

| Record name | 1-bromo-2-ethyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Ethyl 4 Methoxybenzene

Retrosynthetic Analysis of 1-Bromo-2-ethyl-4-methoxybenzene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies for Aryl-Bromine Bond Formation

The most common and logical disconnection for an aryl bromide is the carbon-bromine (C-Br) bond. This leads back to an aromatic precursor and a source of electrophilic bromine. This disconnection is synthetically feasible through an electrophilic aromatic substitution (EAS) reaction.

The precursor required for this transformation is 3-ethylanisole. The synthesis would then involve the bromination of this precursor to introduce the bromine atom at the desired position.

Approaches for Introducing the Ethyl Substituent

The ethyl group can be introduced onto the aromatic ring through several established methods. One common approach is the Friedel-Crafts alkylation. This involves disconnecting the ethyl group from the aromatic ring, leading to a simpler anisole (B1667542) derivative and an ethylating agent, such as ethyl halide or ethanol.

Alternatively, a Friedel-Crafts acylation followed by a reduction can be employed. This two-step process involves introducing an acetyl group first, which is then reduced to an ethyl group. This method can sometimes offer better control over the reaction and avoid potential rearrangements that can occur during direct alkylation.

Considerations for the Methoxy (B1213986) Group Installation

The methoxy group is typically introduced via a Williamson ether synthesis. This involves disconnecting the methyl group from the oxygen atom, leading to a phenolic precursor and a methylating agent, such as methyl iodide or dimethyl sulfate.

The order of these synthetic steps is crucial and will be dictated by the directing effects of the substituents already present on the ring.

Direct Synthesis Routes for this compound

Direct synthesis aims to build the target molecule from a readily available starting material through a sequence of reactions. A plausible direct synthesis of this compound starts from 3-ethylanisole.

Electrophilic Aromatic Bromination Approaches

The key step in the direct synthesis is the electrophilic aromatic bromination of a substituted benzene (B151609) ring. The success of this step hinges on understanding the directing effects of the substituents to achieve the desired regioselectivity.

In the electrophilic bromination of 3-ethylanisole, both the ethyl and methoxy groups influence the position of the incoming electrophile (bromine).

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. libretexts.orgualberta.ca This increased electron density makes these positions more susceptible to attack by an electrophile. libretexts.org The para position is generally favored over the ortho position due to steric hindrance from the methoxy group itself. youtube.com

Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group and also an ortho, para-director. ualberta.ca It exerts its directing effect primarily through an inductive effect, where the alkyl group donates electron density to the ring through the sigma bond. libretexts.orgualberta.ca

When both groups are present on the ring, the stronger activating group, the methoxy group, will primarily control the position of substitution. ualberta.ca In 3-ethylanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The position para to the methoxy group (C6) is already occupied by the ethyl group. Therefore, the incoming electrophile will be directed to the ortho positions (C2 and C4).

The bromination of 3-ethylanisole is expected to yield a mixture of 2-bromo-5-ethylanisole and 4-bromo-3-ethylanisole. However, the formation of this compound (which is 2-bromo-5-ethylanisole) is a likely outcome. The exact ratio of the products can be influenced by the reaction conditions, such as the choice of brominating agent and solvent. nih.gov For example, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent. nih.gov

Table of Directing Effects of Substituents:

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Strong Activator | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Weak Activator | Ortho, Para |

Table of Potential Bromination Products of 3-Ethylanisole:

| Product Name | Position of Bromine |

| This compound | Ortho to Methoxy, Meta to Ethyl |

| 2-Bromo-4-ethyl-1-methoxybenzene | Ortho to Methoxy, Ortho to Ethyl |

The synthesis of this compound highlights the importance of understanding retrosynthetic principles and the directing effects of substituents in electrophilic aromatic substitution reactions. By carefully choosing the starting materials and reaction conditions, it is possible to selectively synthesize this and other polysubstituted aromatic compounds.

Halogenating Agents and Catalytic Systems for Bromination

The direct bromination of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. pressbooks.pub For the synthesis of bromoarenes, a variety of brominating agents and catalytic systems have been developed to enhance efficiency and selectivity. organic-chemistry.org

Elemental bromine (Br₂) is a common brominating agent, but its reaction with less activated aromatic rings often requires a catalyst to increase the electrophilicity of the bromine molecule. pressbooks.pub Traditional Lewis acid catalysts, such as FeBr₃, are frequently employed. pressbooks.pub These catalysts polarize the Br-Br bond, generating a more potent electrophile that can be attacked by the nucleophilic aromatic ring. pressbooks.pub Another approach involves the use of a zinc salt, like zinc bromide or chloride, adsorbed onto an inert support such as silica (B1680970) or alumina (B75360). This catalytic system has been shown to promote highly selective bromination of aromatic compounds with elemental bromine. google.com

In addition to elemental bromine, other reagents can serve as a source of electrophilic bromine. N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form, poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), have been utilized for the regioselective bromination of aromatic compounds, providing excellent yields under mild conditions. organic-chemistry.org

Modern catalytic systems aim to provide greener and more efficient alternatives. For instance, a highly regioselective aerobic bromination of aromatic compounds has been achieved using a Fe₃O₄@SiO₂/CuO nanocatalyst with O₂ as a green oxidant. tandfonline.com This method offers high yields and para-selectivity. tandfonline.com Iodobenzene can also act as a recyclable catalyst in conjunction with m-chloroperbenzoic acid as the terminal oxidant for the efficient and regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org

The following table summarizes various halogenating agents and catalytic systems used for aromatic bromination:

| Halogenating Agent/System | Catalyst/Support | Key Features |

| Elemental Bromine (Br₂) | FeBr₃ | Traditional Lewis acid catalyst, increases electrophilicity of Br₂. pressbooks.pub |

| Elemental Bromine (Br₂) | Zinc Salt on Silica/Alumina | Provides high selectivity. google.com |

| TBBDA/PBBS | None | Regioselective, excellent yields under mild conditions. organic-chemistry.org |

| Potassium Bromide (KBr) | Fe₃O₄@SiO₂/CuO Nanocatalyst | Aerobic, green oxidant (O₂), high yield and para-selectivity. tandfonline.com |

| Lithium Bromide (LiBr) | Ceric Ammonium Nitrate (CAN) | Produces Br₂ in situ, regioselective. nih.gov |

| N-Bromosuccinimide (NBS) | Mandelic Acid | Aqueous conditions, room temperature, highly regioselective. organic-chemistry.orgorganic-chemistry.org |

| N-Bromosuccinimide (NBS) | Trip-SMe/AgSBF₆ | Catalyzes halogenation of unactivated aromatic compounds. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Elemental Sulfur (S₈) | Effective for less-reactive aromatic compounds. organic-chemistry.orgorganic-chemistry.org |

Alternative Bromination Techniques

Beyond traditional methods using elemental bromine and a Lewis acid, several alternative techniques offer advantages in terms of mildness, selectivity, and functional group tolerance.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic compounds, particularly those that are electron-rich, such as phenols and anilines. wikipedia.orgresearchgate.netrsc.org The reaction is an electrophilic aromatic substitution, and NBS serves as a source of electrophilic bromine. wikipedia.org The use of NBS often leads to high regioselectivity, with a preference for para-substitution, and the by-product, succinimide, is water-soluble, simplifying purification. wku.edu

The reactivity and selectivity of NBS-mediated bromination can be influenced by the solvent and the presence of catalysts. For instance, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity. wikipedia.org Acetonitrile has also been shown to be an effective solvent for the exclusive aromatic ring bromination of methoxybenzenes with NBS, contrasting with the benzylic bromination often observed in carbon tetrachloride. mdma.ch

Several catalytic systems have been developed to enhance the efficacy of NBS bromination. Mandelic acid has been demonstrated to catalyze a highly regioselective aromatic bromination with NBS under aqueous conditions at room temperature. organic-chemistry.orgorganic-chemistry.org Ammonium acetate (B1210297) can also serve as a catalyst for the efficient nuclear monobromination of phenols and anilines with NBS at room temperature. researchgate.net For less reactive substrates, the addition of acidic montmorillonite (B579905) K-10 clay can accelerate the reaction. organic-chemistry.org

The choice of solvent can significantly impact the outcome of bromination reactions. Hexafluoroisopropanol has been utilized as a solvent to enable a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

In some cases, the solvent can also act as an oxidant. For example, dimethyl sulfoxide (B87167) (DMSO) can facilitate an efficient and practical bromination of arenes with HX (X = Br, I) reagents, where DMSO acts as a mild and inexpensive oxidant. organic-chemistry.org

The combination of a bromine source and a specific solvent can lead to highly selective reactions. For instance, the bromination of electron-rich aromatic compounds with lithium bromide in tetrahydrofuran (B95107) at room temperature provides regioselective monobrominated products in good yields. organic-chemistry.org Similarly, a highly regioselective bromination of activated aromatic compounds has been achieved using N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org

Multi-step Synthetic Sequences to this compound

In cases where direct bromination may lead to a mixture of isomers or is incompatible with other functional groups present in the molecule, a multi-step synthetic sequence is often employed. This approach allows for greater control over the final structure of the target molecule.

A common strategy involves starting with an aromatic precursor that already contains some of the desired substituents. The remaining functional groups are then introduced in subsequent steps. This approach is particularly useful for controlling the regiochemistry of the final product.

A logical precursor for the synthesis of this compound is a molecule that already possesses the 2-ethyl and 4-methoxy substituents on the benzene ring. One such precursor is 2-ethyl-4-methoxyaniline. This compound can be synthesized from o-nitroethylbenzene through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net Another approach to a related precursor, 2-ethylphenylhydrazine hydrochloride, starts from the commercially available 2-ethylaniline. scribd.comresearchgate.net This hydrazine (B178648) derivative is a key starting material for the synthesis of 7-ethyltryptophol, which is used in the production of the non-steroidal anti-inflammatory drug Etodolac. iosrjournals.org

Once the 2-ethyl-4-methoxyphenyl scaffold is in place, the final bromination step can be performed. The directing effects of the ethyl and methoxy groups would need to be considered to achieve the desired 1-bromo substitution pattern. The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a weakly activating group and also an ortho-, para-director. In 2-ethyl-4-methoxybenzene, the positions ortho to the methoxy group are positions 3 and 5, and the position para is occupied by the ethyl group. The positions ortho to the ethyl group are positions 1 and 3, and the position para is occupied by the methoxy group. The steric hindrance from the ethyl group at position 2 would likely direct the incoming electrophile to position 5 or 1. However, the strong directing effect of the methoxy group would favor substitution at positions 3 and 5. The interplay of these electronic and steric factors would determine the final regioselectivity of the bromination.

Strategies Involving Pre-functionalized Aromatic Precursors

Synthesis from Brominated Phenols or Anisoles with Ethyl Group Introduction

A primary route to synthesizing this compound involves the introduction of an ethyl group onto a pre-existing brominated aromatic scaffold, such as 1-bromo-4-methoxybenzene or 3-bromo-4-methoxyphenol. The key transformation in this approach is the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com

Starting with 1-bromo-4-methoxybenzene, an electrophilic substitution reaction can be employed to introduce the ethyl group. wikipedia.org The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the bromine atom is a deactivating, yet also ortho-para directing group. Due to the combined directing effects, the ethyl group would be directed to the position ortho to the methoxy group (and meta to the bromine).

The reaction typically involves an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl chloride), and a Lewis acid catalyst. masterorganicchemistry.com

Reaction Scheme: Starting Material: 1-Bromo-4-methoxybenzene Reagents: Ethyl chloride (CH₃CH₂Cl), Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) Product: this compound

The mechanism begins with the activation of the ethyl halide by the Lewis acid to generate a potent electrophile, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com A subsequent deprotonation restores the aromaticity of the ring, yielding the final product. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added ethyl group is also activating, though this is somewhat mitigated by the deactivating effect of the bromine atom. youtube.com

An alternative starting material is a brominated phenol (B47542). For instance, alkylation of 4-methoxyphenol (B1676288) with an appropriate alkylating agent is a known process. researchgate.netgoogle.com If one were to start with a brominated equivalent, the ethyl group could be introduced similarly.

Sequential Functional Group Transformations for Bromine, Ethyl, and Methoxy Introduction

An alternative to functionalizing a pre-brominated ring is the sequential introduction of the necessary functional groups (bromo, ethyl, and methoxy) onto a simpler aromatic precursor. The order of these transformations is critical to ensure the correct regiochemistry of the final product.

One plausible synthetic sequence begins with anisole (methoxybenzene).

Friedel-Crafts Ethylation of Anisole: The first step would be the ethylation of anisole. The methoxy group is a strong ortho-para director. quora.com The reaction of anisole with an ethylating agent like ethyl chloride in the presence of a Lewis acid catalyst yields a mixture of o-ethylanisole and p-ethylanisole. vedantu.com For the synthesis of the target compound, the para-isomer, 4-ethylanisole (B128215), would be the desired intermediate.

Bromination of 4-Ethylanisole: The second step is the electrophilic aromatic bromination of 4-ethylanisole. In this intermediate, both the methoxy and ethyl groups are ortho-para directors. wikipedia.org The powerful activating and directing effect of the methoxy group will primarily direct the incoming bromine electrophile to the position ortho to it (position 2). The reaction is typically carried out using bromine (Br₂) in a suitable solvent, often with a catalyst. khanacademy.org

This sequential approach offers a high degree of control over the final substitution pattern, leveraging the directing effects of the substituents introduced in each step.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Ethylation | Anisole | CH₃CH₂Cl, AlCl₃ | 4-Ethylanisole |

| 2 | Electrophilic Bromination | 4-Ethylanisole | Br₂, FeBr₃ or Acetic Acid | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Application of Environmentally Benign Solvents

Traditional Friedel-Crafts reactions often utilize volatile and hazardous organic solvents. A key aspect of greening these synthetic routes is the replacement of such solvents with more environmentally benign alternatives. Water, ethanol, and acetone (B3395972) are examples of greener solvents that can be considered for certain organic transformations. researchgate.net For instance, some bromination reactions can be performed in greener solvents like ethanol. chemicalbook.com The ideal green solvent should have low toxicity, be biodegradable, and be sourced from renewable feedstocks if possible. researchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even more sustainable approach where applicable.

Catalyst Selection for Sustainable Synthesis

The choice of catalyst is fundamental to the sustainability of a chemical process. Classical Friedel-Crafts alkylations often require stoichiometric or greater amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive and hazardous waste. nih.gov

A greener approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. rsc.org This simplifies purification and reduces waste. Examples of such catalysts for Friedel-Crafts type reactions include:

Zeolites and Clays: Materials like montmorillonite clay have shown high activity and durability as catalysts for Friedel-Crafts alkylations with alcohols. rsc.orgresearchgate.net

Supported Acids: Sulfated zirconia and heteropolyacids supported on materials like silica or alumina can act as strong, solid acid catalysts. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): These materials can serve as unique heterogeneous catalysts for reactions like Friedel-Crafts alkylation. nih.gov

The use of alcohols as alkylating agents instead of alkyl halides is also a green improvement, as the only byproduct is water, making the process inherently cleaner. rsc.org

| Catalyst Type | Examples | Advantages in Synthesis |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High reactivity |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite Clay, Sulfated Zirconia | Reusable, easy separation, reduced waste rsc.orgresearchgate.net |

| Metal-Organic Frameworks | Co-MOF | Heterogeneous, tunable structure nih.gov |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of synthesizing this compound, different pathways will have different atom economies.

Substitution reactions , such as the bromination step (substituting -H with -Br), inherently have lower atom economy because the displaced atom (H) and part of the reagent (e.g., the other Br from Br₂) form a byproduct (HBr).

Addition reactions generally have 100% atom economy, but these are not central to the main aromatic substitution pathways discussed.

Let's consider the bromination of 4-ethylanisole with Br₂: C₉H₁₂O + Br₂ → C₉H₁₁BrO + HBr

The molecular weight of the product (C₉H₁₁BrO) is approximately 215.09 g/mol . The molecular weights of the reactants are ~136.19 g/mol (C₉H₁₂O) and ~159.81 g/mol (Br₂).

Atom Economy = [215.09 / (136.19 + 159.81)] x 100 ≈ 72.4%

This calculation highlights the inherent inefficiency of substitution reactions from an atom economy perspective. Choosing synthetic routes that minimize the number of low-economy steps or that utilize catalysts to enable more efficient transformations is a key goal of green chemistry. scranton.edu

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Ethyl 4 Methoxybenzene

Reactions Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring of 1-bromo-2-ethyl-4-methoxybenzene is a key site for chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing intricate molecular architectures from simpler precursors.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide in this compound is an excellent substrate for these transformations. These reactions proceed via a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org This reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. libretexts.org

In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base. For instance, the coupling of a similar compound, 1-bromo-4-methoxybenzene, with phenylboronic acid using a Pd-PEPPSI-CMP catalyst in methanol (B129727) at 80°C has been reported to yield the corresponding biphenyl (B1667301) product in high yield. rsc.org A general method for the Suzuki-Miyaura coupling of aryl bromides involves using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand and a base such as potassium fluoride (B91410) in a solvent like dioxane. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Condition | Reference |

| Aryl Halide | 1-Bromo-4-methoxybenzene | rsc.org |

| Boronic Acid | Phenylboronic acid | rsc.org |

| Catalyst | Pd-PEPPSI-CMP (0.5 mol%) | rsc.org |

| Base | K₂CO₃ | rsc.org |

| Solvent | Methanol | rsc.org |

| Temperature | 80 °C | rsc.org |

| Yield | 98% | rsc.org |

This table illustrates typical conditions for a Suzuki-Miyaura coupling involving a substituted bromobenzene (B47551), providing a model for the reactivity of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.govsemanticscholar.org This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.

For the amination of this compound, one could envision reacting it with a primary or secondary amine using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand and base is crucial for the success of the reaction and often requires optimization. nih.govsemanticscholar.org Studies on the amination of bromobenzene with various secondary amines have shown that catalysts like TrixiePhos and XPhos, in combination with bases such as sodium tert-butoxide or lithium tert-butoxide in toluene, are highly effective. nih.govsemanticscholar.org

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Reference |

| Carbazole | TrixiePhos | t-BuOLi | Toluene | nih.govsemanticscholar.org |

| Diphenylamine | XPhos | t-BuONa | Toluene | nih.govsemanticscholar.org |

| Phenoxazine | XPhos | t-BuONa | Toluene | nih.govsemanticscholar.org |

| Phenothiazine | XPhos | t-BuONa | Toluene | nih.govsemanticscholar.org |

This table showcases optimized conditions for the Buchwald-Hartwig amination of bromobenzene with various amines, which can serve as a starting point for the amination of this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net

To functionalize this compound via a Sonogashira coupling, it would be reacted with a terminal alkyne. The reaction is known to be effective for a wide range of aryl bromides and terminal alkynes, leading to the synthesis of internal alkynes. nih.gov While traditional Sonogashira couplings employ a copper co-catalyst, copper-free versions have also been developed. nih.gov The development of mechanochemical methods has also shown high efficiency for the Sonogashira coupling of solid aryl halides. nih.gov

Table 3: General Conditions for Sonogashira Coupling

| Component | Typical Reagents/Conditions | Reference |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | researchgate.netnih.gov |

| Co-catalyst | Copper(I) salt (e.g., CuI) | researchgate.net |

| Base | Amine (e.g., triethylamine, pyrrolidine) | organic-chemistry.orgua.es |

| Solvent | Various (e.g., THF, DMF, water) | nih.govua.es |

| Temperature | Room temperature to elevated temperatures | nih.gov |

This table outlines the general components and conditions for a Sonogashira coupling reaction, which would be applicable to this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. uni-muenchen.de It is a powerful tool for forming carbon-carbon bonds. For an electron-rich aryl bromide like 1-bromo-4-methoxybenzene, standard Negishi conditions can result in low conversion. nih.gov However, modifications to the catalytic system can significantly improve yields. nih.gov The reaction is sensitive to the choice of ligand, which can influence both the stereoselectivity and the reaction pathway. nih.gov A palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides has been successfully demonstrated under mild conditions. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide catalyzed by palladium. wikipedia.org It is a versatile C-C bond-forming reaction with few limitations on the organic groups. organic-chemistry.org The main drawback is the toxicity of the organotin reagents. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction can be used to couple a variety of aryl halides with organostannanes. libretexts.org

Table 4: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling | Reference |

| Organometallic Reagent | Organozinc | Organotin | uni-muenchen.dewikipedia.org |

| Toxicity of Reagent | Lower | Higher | organic-chemistry.org |

| Functional Group Tolerance | Generally good | Generally good | nih.govorganic-chemistry.org |

| Catalyst | Ni or Pd | Pd | uni-muenchen.dewikipedia.org |

This table provides a comparative overview of the Negishi and Stille coupling reactions, both of which are potential transformation pathways for this compound.

The Ullmann reaction is a classic method for the homocoupling of aryl halides to form symmetrical biaryl compounds, traditionally using copper catalysis at high temperatures. organic-chemistry.org Modern advancements have led to the development of milder reaction conditions and the use of other catalysts like palladium and gold. nih.gov The reaction of 1-bromo-4-methoxybenzene on a Cu(111) surface has been studied to visualize the formation of the biphenyl product through an organometallic intermediate. nsf.gov The reaction involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. organic-chemistry.org

Table 5: Catalysts for Ullmann Homocoupling

| Catalyst System | Description | Reference |

| Copper-based | Traditional method, often requiring high temperatures. | organic-chemistry.org |

| Palladium nanoparticles | Offer an alternative to copper with potentially milder conditions. | nih.gov |

| Gold nanoparticles | Another modern alternative for catalyzing the homocoupling. | nih.gov |

| Palladium-gold bimetallic systems | Can exhibit enhanced catalytic activity. | nih.gov |

This table summarizes various catalytic systems used for the Ullmann homocoupling of aryl halides, a reaction applicable to this compound for the synthesis of the corresponding symmetrical biphenyl.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) on the benzene (B151609) ring of this compound involves the displacement of the bromide ion by a nucleophile. The success and mechanism of this substitution are highly dependent on the reaction conditions and the nature of the nucleophile.

Reactivity with Strong Nucleophiles

Direct nucleophilic aromatic substitution on this compound via the SNAr (addition-elimination) mechanism is generally challenging. This pathway typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. scranton.edu In the case of this compound, the substituents present—an ethyl group and a methoxy (B1213986) group—are both electron-donating. These groups increase the electron density of the aromatic ring, thus deactivating it towards attack by nucleophiles and making standard SNAr conditions with strong nucleophiles, such as alkoxides or amines, largely ineffective. scranton.eduyoutube.com

Metal-mediated Nucleophilic Displacements

To overcome the low reactivity of the unactivated ring, metal-catalyzed cross-coupling reactions are employed. Copper-catalyzed nucleophilic aromatic substitution, often referred to as the Ullmann condensation, provides a viable pathway for the displacement of the bromine atom. These reactions are effective for forming carbon-oxygen or carbon-nitrogen bonds. For instance, reacting this compound with an alcohol in the presence of a copper catalyst and a base can yield the corresponding aryl ether. Similarly, amines can be used to synthesize N-aryl products. The reaction is believed to proceed through a mechanism involving a copper(I) species. tue.nl

Table 1: Conditions for Copper-Catalyzed Nucleophilic Substitution

| Nucleophile | Copper Catalyst (Typical) | Solvent | Base | Typical Temperature | Product Type |

|---|---|---|---|---|---|

| Sodium Methoxide | CuI, CuBr, or Cu2O | DMF/Methanol | - (Reagent is a base) | 100-150°C | Aryl Ether |

| Ammonia/Amines | CuI | DMF, Dioxane | K2CO3, Cs2CO3 | 80-130°C | Aniline Derivative |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom on this compound serves as an effective handle for the formation of highly reactive organometallic reagents. These reagents are powerful nucleophiles and bases, widely used in organic synthesis for creating new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-ethyl-4-methoxyphenyl)magnesium bromide. adichemistry.comgoogle.com The formation involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com THF is often preferred for aryl bromides as it is a more effective coordinating solvent. adichemistry.com

Organolithium Reagents: The analogous organolithium reagent can also be prepared. This is typically achieved through a lithium-halogen exchange with an alkyllithium reagent like n-butyllithium or by direct reaction with lithium metal. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org For both types of reagents, strictly anhydrous conditions are essential, as they react readily with water. libretexts.org

Table 2: Comparison of Organometallic Reagent Formation

| Reagent Type | Metal | Typical Solvent | Key Conditions |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Anhydrous; may require initiation (e.g., with iodine). adichemistry.com |

| Organolithium Reagent | Lithium (Li) or Alkyllithium | Hexane, Pentane, Diethyl ether | Anhydrous; often performed at low temperatures. libretexts.org |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is another key functional group in this compound, offering pathways for structural modification, primarily through the cleavage of the ether bond to unmask a phenol (B47542).

Demethylation Strategies

The selective removal of the methyl group to convert the methoxy ether into a hydroxyl group (a phenol) is a common and important transformation. Various reagents can accomplish this demethylation under different conditions. organic-chemistry.org

Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers. The reaction proceeds readily, often at low temperatures. organic-chemistry.org

Nucleophilic Reagents: Strong nucleophiles, particularly those based on sulfur, can effect demethylation. For example, 2-(diethylamino)ethanethiol (B140849) can be used to afford the corresponding phenol, with the advantage of an acid-soluble byproduct that simplifies workup. organic-chemistry.org

Acidic Conditions: A mixture of phosphorus pentoxide in methanesulfonic acid can be used for a one-pot demethylation-mesylation reaction. organic-chemistry.org

Table 3: Selected Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | 4-Bromo-3-ethylphenol | organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | Reflux | 4-Bromo-3-ethylphenol | organic-chemistry.org |

Cleavage of the Ether Linkage

The ether linkage in aryl alkyl ethers like this compound can be cleaved using strong protic acids. masterorganicchemistry.com The most common reagents for this purpose are hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For an aryl methyl ether, the attack occurs on the methyl group via an SN2 mechanism because the phenyl carbon is not susceptible to this type of reaction. libretexts.org The products of this cleavage are the corresponding phenol (4-Bromo-3-ethylphenol) and a methyl halide (methyl bromide or methyl iodide). masterorganicchemistry.com

Reactions Involving the Ethyl Substituent

The ethyl group attached to the benzene ring provides a handle for various side-chain modifications. The position of this ethyl group, benzylic to the aromatic ring, imparts unique reactivity to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.

The ethyl substituent of this compound can undergo oxidation at the benzylic carbon under treatment with strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can convert the ethyl group into a carboxylic acid. libretexts.orgsynthonix.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by the ethyl group. chemicalbook.com

The reaction involves the cleavage of the carbon-carbon bond of the ethyl group, with the benzylic carbon being oxidized to form a carboxyl group. This transformation would yield 4-bromo-3-methoxybenzoic acid. It is noteworthy that alkyl groups on a benzene ring, regardless of their chain length, are typically oxidized to a carboxylic acid group under these conditions, provided a benzylic hydrogen is present. synthonix.comchemicalbook.com

| Starting Material | Reagent | Product |

| This compound | KMnO4 or H2CrO4 | 4-Bromo-3-methoxybenzoic acid |

Selective halogenation of the ethyl group can be achieved at the benzylic position through free radical substitution. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide, facilitates the bromination of the benzylic carbon. libretexts.org This reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.com

In the case of this compound, this reaction would introduce a bromine atom at the carbon directly attached to the benzene ring, yielding 1-bromo-2-(1-bromoethyl)-4-methoxybenzene. The presence of a bromine atom at this position then opens up pathways for further functionalization.

| Reagent | Reaction Type | Product |

| N-Bromosuccinimide (NBS) | Free Radical Bromination | 1-Bromo-2-(1-bromoethyl)-4-methoxybenzene |

Following benzylic halogenation, the newly introduced bromine atom on the ethyl group can serve as a leaving group in nucleophilic substitution reactions. For instance, the resulting 1-bromo-2-(1-bromoethyl)-4-methoxybenzene can undergo SN2 reactions with various nucleophiles. synthonix.com This allows for the introduction of a range of functional groups at the benzylic position, including hydroxyl (-OH), cyano (-CN), and amino (-NH2) groups, leading to the formation of alcohols, nitriles, and amines, respectively.

These subsequent modifications significantly enhance the synthetic versatility of the original scaffold, allowing for the construction of a diverse array of derivatives.

| Intermediate | Nucleophile | Product Class |

| 1-Bromo-2-(1-bromoethyl)-4-methoxybenzene | Hydroxide (OH-) | Benzylic Alcohol |

| 1-Bromo-2-(1-bromoethyl)-4-methoxybenzene | Cyanide (CN-) | Benzylic Nitrile |

| 1-Bromo-2-(1-bromoethyl)-4-methoxybenzene | Ammonia (NH3) | Benzylic Amine |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring.

The three substituents on the benzene ring—bromo, ethyl, and methoxy—each exert an influence on the position of an incoming electrophile. The methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com The ethyl group (-CH2CH3) is a weakly activating, ortho, para-directing group. youtube.com Conversely, the bromine atom is a deactivating, yet ortho, para-directing substituent. youtube.comyoutube.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In this compound, the powerful activating and directing effect of the methoxy group is expected to be the dominant influence. youtube.com The positions ortho and para to the methoxy group are at C3 and C5 (ortho) and C1 (para). The para position is already occupied by the bromine atom. Therefore, incoming electrophiles are most likely to attack the C5 position, which is ortho to the methoxy group and meta to the bromo and ethyl groups. Substitution at the C3 position is also possible but may be sterically hindered by the adjacent ethyl group. youtube.com

| Substituent | Activating/Deactivating | Directing Effect |

| Methoxy (-OCH3) | Strongly Activating | Ortho, Para |

| Ethyl (-CH2CH3) | Weakly Activating | Ortho, Para |

| Bromo (-Br) | Deactivating | Ortho, Para |

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). Based on the directing effects of the existing substituents, the nitration of this compound is predicted to yield a major product where the nitro group (-NO2) is introduced at the C5 position.

This regioselectivity is primarily governed by the strongly activating methoxy group directing the incoming electrophile to its ortho position (C5). This outcome is also electronically favored by the other substituents, as the C5 position is meta to the deactivating bromo group. The formation of 1-bromo-2-ethyl-4-methoxy-5-nitrobenzene would therefore be the expected major isomer. Studies on the nitration of similarly substituted aromatic compounds, such as dialkoxybenzenes, have shown that regioselectivity can be high, though sometimes influenced by reaction conditions and the potential for complex reaction mechanisms. nih.gov

| Reactants | Expected Major Product |

| This compound + HNO3/H2SO4 | 1-Bromo-2-ethyl-4-methoxy-5-nitrobenzene |

Sulfonation and Halogenation beyond the Initial Bromine

The introduction of additional functional groups onto the aromatic ring of this compound through electrophilic substitution reactions, such as sulfonation and further halogenation, is governed by the directing effects of the substituents already present: the bromo, ethyl, and methoxy groups. The interplay of their electronic and steric influences dictates the regioselectivity of these transformations.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The ethyl group (-CH₂CH₃) is a weak activating group, also directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom (-Br) is a deactivating group but is also an ortho, para-director. fiveable.memsu.edu

In the case of this compound, the positions ortho to the powerful activating methoxy group are C3 and C5. The para position is already occupied by the bromine atom. When considering further substitution, the directing effects of the three substituents must be assessed collectively. libretexts.orglibretexts.orgopenstax.org The methoxy group, being the most potent activating group, will predominantly determine the position of the incoming electrophile. libretexts.orgopenstax.org

Further electrophilic attack is therefore anticipated to occur at the positions activated by the methoxy group. Of the two available ortho positions (C3 and C5), the C3 position is sterically hindered by the adjacent ethyl group. Consequently, sulfonation and further halogenation are expected to proceed with a high degree of regioselectivity, favoring substitution at the C5 position.

Sulfonation

The sulfonation of this compound would typically involve treatment with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). The electrophile in this reaction is sulfur trioxide (SO₃). Based on the directing effects of the existing substituents, the sulfonic acid group (-SO₃H) is predicted to be introduced at the C5 position, yielding 5-Bromo-4-ethyl-2-methoxybenzenesulfonic acid.

Halogenation

Further halogenation, such as chlorination or bromination, would proceed under standard electrophilic aromatic substitution conditions, for instance, using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The incoming halogen atom is anticipated to add to the C5 position, leading to the formation of 1,5-Dibromo-2-ethyl-4-methoxybenzene or 1-Bromo-5-chloro-2-ethyl-4-methoxybenzene, respectively.

The table below summarizes the directing effects of the substituents present in this compound and the predicted outcome for subsequent electrophilic substitution reactions.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Position of Further Substitution |

| -OCH₃ | C4 | Strong Activator | ortho, para | C5 |

| -CH₂CH₃ | C2 | Weak Activator | ortho, para | - |

| -Br | C1 | Weak Deactivator | ortho, para | - |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Bromo 2 Ethyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 1-Bromo-2-ethyl-4-methoxybenzene, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound has three distinct aromatic protons and two sets of aliphatic protons from the ethyl group, plus the protons of the methoxy (B1213986) group.

The aromatic region (typically δ 6.5-8.0 ppm) would show three signals corresponding to the protons on the benzene (B151609) ring. The proton at C5, situated between the electron-donating methoxy group and the ethyl group, would appear most upfield. The proton at C3, adjacent to the electron-withdrawing bromine atom, would be shifted downfield. The proton at C6 would have a chemical shift influenced by both the ortho-ethyl and para-bromo substituents.

The ethyl group would present as a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons, being directly attached to the aromatic ring, would appear as a quartet deshielded to around δ 2.6-2.8 ppm. These protons are split by the three adjacent methyl protons. The methyl (-CH₃) protons would appear as a triplet further upfield, around δ 1.2-1.4 ppm, split by the two methylene protons. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C3-H) | ~7.3 | d | 1H |

| Aromatic H (C5-H) | ~6.8 | dd | 1H |

| Aromatic H (C6-H) | ~7.1 | d | 1H |

| Methoxy (-OCH₃) | ~3.8 | s | 3H |

| Methylene (-CH₂) | ~2.7 | q | 2H |

| Methyl (-CH₃) | ~1.3 | t | 3H |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The aromatic region would contain six signals. The carbon atom bonded to the bromine (C1) would be significantly downfield, while the carbon bonded to the oxygen of the methoxy group (C4) would be even further downfield due to oxygen's high electronegativity. The remaining four aromatic carbons would have shifts determined by the cumulative electronic effects of the substituents. Carbons with no attached protons (quaternary carbons C1, C2, and C4) generally show weaker signals.

The aliphatic carbons of the ethyl group and the methoxy carbon would appear in the upfield region of the spectrum. The methylene carbon (-CH₂), being attached to the aromatic ring, would be more deshielded than the terminal methyl carbon (-CH₃). The methoxy carbon signal would appear around δ 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-Br) | ~115 |

| C2 (C-CH₂CH₃) | ~140 |

| C3 | ~132 |

| C4 (C-OCH₃) | ~159 |

| C5 | ~113 |

| C6 | ~117 |

| Methylene (-CH₂) | ~28 |

| Methyl (-CH₃) | ~16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the substitution pattern, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include a cross-peak between the methylene quartet and the methyl triplet of the ethyl group. In the aromatic region, a correlation between the H5 and H6 protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methoxy proton singlet to the methoxy carbon, and the aromatic proton signals to their respective carbons (C3, C5, C6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₉H₁₁BrO), the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₉H₁₁⁷⁹BrO]⁺ | 213.9993 |

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for this compound would involve the following key steps:

Loss of a methyl radical: A common fragmentation for ethers is the loss of the alkyl group from the ether linkage. Cleavage of the methyl group from the molecular ion would result in a significant fragment ion [M-CH₃]⁺.

Benzylic cleavage: The most likely fragmentation would be the cleavage of the C-C bond between the ethyl group and the aromatic ring to lose a methyl radical, forming a stable benzylic cation. This would lead to a strong peak at m/z 199/201.

Loss of an ethyl radical: Cleavage of the entire ethyl group would result in a fragment at m/z 185/187.

Loss of a bromine radical: The cleavage of the carbon-bromine bond would lead to a cation at m/z 135.

Predicted Key Fragments in the Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Possible Fragment Identity |

|---|---|

| 214/216 | [M]⁺ (Molecular Ion) |

| 199/201 | [M-CH₃]⁺ |

| 185/187 | [M-C₂H₅]⁺ |

| 135 | [M-Br]⁺ |

By combining the precise information from these advanced spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

In the case of this compound, the IR spectrum provides clear evidence for its key structural features. The presence of the aromatic ring is confirmed by several characteristic absorptions. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and in-ring C-C stretching vibrations which appear in the 1600-1400 cm⁻¹ range. lumenlearning.comlibretexts.org Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are indicative of the benzene ring. lumenlearning.comlibretexts.org Additionally, weak overtone and combination bands can be found in the 2000-1665 cm⁻¹ region, which are also characteristic of aromatic compounds. lumenlearning.comlibretexts.org The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region. lumenlearning.comlibretexts.org

The aliphatic ethyl group exhibits its own set of characteristic absorptions. The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000–2850 cm⁻¹ range. lumenlearning.comlibretexts.org Bending vibrations for the ethyl group, such as scissoring and rocking, also appear in the fingerprint region of the spectrum, typically around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. lumenlearning.comlibretexts.org

The methoxy group (-OCH₃) is identified by a strong C-O stretching band, which for aromatic ethers typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is generally observed in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 lumenlearning.comlibretexts.org |

| C-C Stretch (in-ring) | 1600-1585 and 1500-1400 lumenlearning.comlibretexts.org | |

| Overtones/Combination Bands | 2000-1665 lumenlearning.comlibretexts.org | |

| C-H Out-of-Plane Bend | 900-675 lumenlearning.comlibretexts.org | |

| Ethyl Group | C-H Stretch | 3000–2850 lumenlearning.comlibretexts.org |

| C-H Bend (Scissoring/Rocking) | 1470-1450 and 1370-1350 lumenlearning.comlibretexts.org | |

| Methoxy Group | C-O Stretch (Asymmetric) | 1275-1200 |

| C-O Stretch (Symmetric) | 1075-1020 | |

| Bromo Group | C-Br Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene chromophore. Benzene itself exhibits three main absorption bands: a very intense primary band (E1 or K band) around 184 nm, a less intense E2 band around 204 nm, and a weak, fine-structured secondary band (B band) around 256 nm. spcmc.ac.inquimicaorganica.org These arise from π → π* transitions within the aromatic ring. spcmc.ac.in

The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. Both the bromo and methoxy groups are auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. The methoxy group, being an electron-donating group, and the bromo group, with its lone pairs of electrons, can interact with the π-system of the benzene ring through resonance. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary bands. quimicaorganica.orgup.ac.za The ethyl group, being an alkyl group, typically causes a small bathochromic shift due to hyperconjugation. spcmc.ac.in

The combined effect of the bromo, ethyl, and methoxy substituents on the benzene ring in this compound would be a noticeable red shift of the primary and secondary bands compared to unsubstituted benzene. up.ac.za The fine structure of the B band, often visible in the spectrum of benzene, is typically lost when the ring is substituted. spcmc.ac.in

The expected UV-Vis absorption data for this compound is summarized below, showing the typical shifts observed for substituted benzenes.

| Transition | Typical λmax for Benzene (nm) | Expected Shift for this compound | Reason for Shift |

| Primary Band (E2) | ~204 spcmc.ac.in | Bathochromic (to longer λ) | Conjugation and electronic effects of bromo, ethyl, and methoxy substituents. quimicaorganica.orgup.ac.za |

| Secondary Band (B) | ~256 spcmc.ac.inquimicaorganica.org | Bathochromic (to longer λ) | Auxochromic effects of the bromo and methoxy groups. spcmc.ac.inup.ac.za |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-ray beams provide the information needed to calculate the positions of the atoms in the crystal lattice, yielding a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. youtube.com

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. The analysis would determine the precise spatial relationship between the bromo, ethyl, and methoxy substituents on the benzene ring. It would also reveal the conformation of the ethyl and methoxy groups relative to the plane of the aromatic ring.

The crystallographic data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the atomic coordinates for each atom in the molecule. From these coordinates, precise bond lengths and angles can be calculated. For example, the C-Br, C-C, and C-O bond lengths and the various bond angles within the molecule would be determined with high precision.

Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. In the case of this compound, interactions such as halogen bonding (involving the bromine atom) and van der Waals forces would be elucidated. researchgate.netnih.gov

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The detailed symmetry operations of the crystal lattice. acs.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z (Molecules per unit cell) | The number of molecules in the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-Br, C-O, C-C). |

| Bond Angles | The precise angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions in the crystal packing. researchgate.net |

Computational and Theoretical Investigations of 1 Bromo 2 Ethyl 4 Methoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency.

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 1-Bromo-2-ethyl-4-methoxybenzene, this also requires a conformational analysis to identify the most stable arrangement of its rotatable bonds, primarily concerning the ethyl and methoxy (B1213986) substituents.

The conformational preferences are dictated by a balance of steric and electronic effects. The orientation of the methoxy group relative to the benzene (B151609) ring and the rotation of the ethyl group's C-C bond are of key interest.

Methoxy Group Conformation: For anisole (B1667542) (methoxybenzene), computational studies have shown that the planar conformer, where the methyl group lies in the plane of the benzene ring, is generally preferred. This preference arises from favorable electronic interactions between the oxygen's lone pairs and the aromatic π-system. It is expected that the methoxy group in this compound will adopt a similar co-planar orientation.

Ethyl Group Conformation: In ethylbenzene, the most stable conformation features the C-C bond of the ethyl group perpendicular to the plane of the benzene ring. This minimizes steric repulsion between the methyl group and the ortho hydrogens of the ring. A similar perpendicular arrangement is anticipated for the ethyl group in this compound.

The combination of these preferences leads to the predicted lowest-energy conformer. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Predicted Key Torsional Angles in the Stable Conformer of this compound

| Dihedral Angle | Atoms Involved | Predicted Angle | Rationale |

| Methoxy Orientation | C3-C4-O-C(methyl) | ~0° or ~180° | Maximizes π-conjugation between oxygen lone pair and the ring. |

| Ethyl Orientation | C1-C2-C(ethyl)-C(methyl) | ~90° | Minimizes steric hindrance with the ortho C-H bond. |

Note: The table presents predicted values based on computational studies of related substituted benzenes. Actual values would require specific DFT calculations for this molecule.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

Table 2: Typical DFT-Calculated HOMO-LUMO Gaps for Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Anisole | -5.99 | -0.99 | 5.00 |

| Bromobenzene (B47551) | -6.68 | -1.45 | 5.23 |

| This compound | N/A | N/A | N/A |

Note: Values are representative and can vary with the level of theory and basis set used. Data for the target compound is not available and is shown for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, understanding intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs on electronegative atoms or π-electron clouds. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: The most negative potential would be centered on the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. The π-system of the benzene ring will also exhibit negative potential, with the electron density being highest at the ortho and para positions relative to the powerful electron-donating methoxy group. The bromine atom will also have regions of negative potential associated with its lone pairs.

Positive Potential: Positive potential would be located around the hydrogen atoms, particularly those of the methyl and ethyl groups.

The MEP map provides a clear, qualitative picture of the charge distribution and is a powerful predictor of how the molecule will interact with other reagents.

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into reaction mechanisms and predicting the outcomes of reactions.